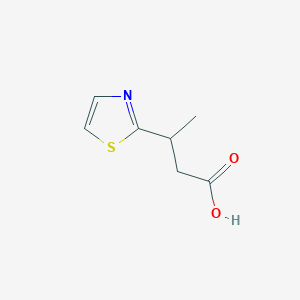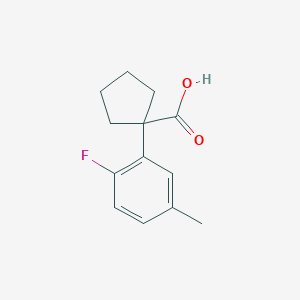
2-(2-aminoethyl)-1,3-thiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethyl)-1,3-thiazol-5-amine is an organic compound characterized by a thiazole ring substituted with an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethylamine hydrobromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting any potential imine or nitrile functionalities to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, often in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2-(2-Aminoethyl)-1,3-thiazol-5-amine is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a common motif in heterocyclic chemistry, making it valuable for creating new compounds with potential biological activity.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring thiazole-containing molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism by which 2-(2-aminoethyl)-1,3-thiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethyl)-1,3-thiazole: Lacks the amino group at the 5-position, which can affect its reactivity and binding properties.
2-(2-Aminoethyl)-1,3-oxazole: Contains an oxygen atom in place of sulfur, leading to different electronic properties and reactivity.
2-(2-Aminoethyl)-1,3-imidazole: Features a nitrogen atom in the ring, which can alter its basicity and interaction with biological targets.
Uniqueness: 2-(2-Aminoethyl)-1,3-thiazol-5-amine is unique due to the presence of both an aminoethyl group and a thiazole ring, providing a versatile scaffold for chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C5H9N3S |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
2-(2-aminoethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C5H9N3S/c6-2-1-5-8-3-4(7)9-5/h3H,1-2,6-7H2 |
Clé InChI |
KCXRGTZDMKHMBB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=N1)CCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


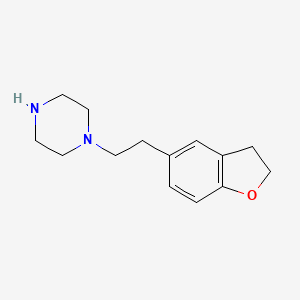
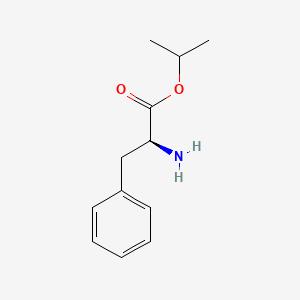

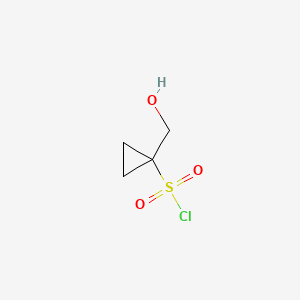
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)

![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)

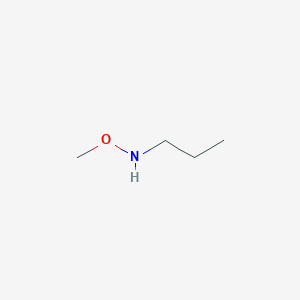

![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)

